molecular formula C7H9N3O2 B13248386 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid

Cat. No.: B13248386
M. Wt: 167.17 g/mol
InChI Key: RGJONCHGRPWNCL-UHFFFAOYSA-N
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Description

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylamino-4-methylpyrimidine with a carboxylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for nucleic acid analogs.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or repair, making it a potential candidate for anticancer drugs .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylamino-4-methylpyrimidine-5-carboxylic acid
  • 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate
  • 4-Methyl-2-(methylthio)pyrimidine-5-carboxylate

Uniqueness

5-Methyl-2-(methylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group at the 2-position and carboxylic acid group at the 4-position make it a versatile intermediate for further chemical modifications. This compound’s unique structure allows it to interact with different molecular targets, making it valuable for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

5-methyl-2-(methylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c1-4-3-9-7(8-2)10-5(4)6(11)12/h3H,1-2H3,(H,11,12)(H,8,9,10)

InChI Key

RGJONCHGRPWNCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)NC

Origin of Product

United States

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